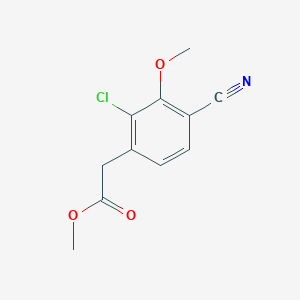
Methyl (2-chloro-4-cyano-3-methoxyphenyl)acetate
Cat. No. B8700477
M. Wt: 239.65 g/mol
InChI Key: QEQWDGVJDYRTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073882B2
Procedure details


A solution of methyl(2-chloro-4-cyano-3-fluorophenyl)acetate (1.40 g, 6.2 mmol) from example XX, Step B, was divided into 2 reactions in 2×20 mL Micro Wave (MW) vials, potassium carbonate (0.85 g, 6.2 mmol each vial) and MeOH (15 mL each vial) were added. Each reaction was heated at 130° C. for 60 minutes. The reactions were combined and concentrated, the residue was diluted with water, acidified with 2M HCl and extracted 2× with ethyl acetate, and the organic layers were washed with brine, dried over sodium sulfate and evaporated in vacuo. The residue was taken up in 1:1 MeOH:DCM (40 mL) and excess 2M trimethylsilyldiazomethane in ether was added until the yellow color persisted, the excess was quenched with acetic acid and the solution was concentrated in vacuo. Flash chromatography (40% DCM/hexanes to 100% DCM) gave the title ester. 1H-NMR (500 MHz, CDCl3) δ ppm 3.724 (s, 3H), 3.829 (s, 2H), 4.069 (s, 3H), 7.139 (d, J=8.0 Hz, 1H), 7.465 (d, J=8.0 Hz, 1H).
Name
methyl(2-chloro-4-cyano-3-fluorophenyl)acetate
Quantity
1.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7](F)[C:6]=1[Cl:14].[C:16](=O)([O-])[O-:17].[K+].[K+]>CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7]([O:17][CH3:16])[C:6]=1[Cl:14] |f:1.2.3|
|
Inputs


Step One
|
Name
|
methyl(2-chloro-4-cyano-3-fluorophenyl)acetate
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=C(C(=C(C=C1)C#N)F)Cl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 2× with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
DCM (40 mL) and excess 2M trimethylsilyldiazomethane in ether was added until the yellow color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess was quenched with acetic acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 40% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1=C(C(=C(C=C1)C#N)OC)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
